4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7FN2O/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,8H2,1H3 |
InChI Key |
AIXOWNGZZAQTQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-amino-5-methylpyridine, which is dissolved in ethylene glycol.
Reaction Conditions: The reaction mixture is heated under reflux conditions, and the crude product is precipitated by adding hydrochloric acid/methanol solution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one exhibit anticancer activities. In particular, studies have shown that certain substituted analogs can selectively inhibit cancer cell proliferation. For instance, one study reported moderate activity against leukemia cell lines, suggesting potential as an anticancer agent .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Some studies have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections . The structure-activity relationship (SAR) analyses suggest that modifications to the dihydropyridine ring can enhance antimicrobial potency.
Neuropharmacological Effects
There is emerging evidence that compounds related to 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one may exhibit neuroprotective effects. Some studies have investigated their potential as anticonvulsant agents. For example, certain derivatives showed promising results in reducing seizure activity in animal models .
Case Study 1: Anticancer Activity
A recent study synthesized a series of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one derivatives and evaluated their anticancer properties against several cancer cell lines. The results showed that specific modifications led to increased cytotoxicity against leukemia cells while maintaining low toxicity towards normal fibroblast cells. This selectivity highlights the compound's potential as a lead structure for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one derivatives against Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics. This finding positions these compounds as potential candidates for new antimicrobial agents in the face of rising antibiotic resistance .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It influences several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related dihydropyridinone derivatives vary in substituent type, position, and molecular properties. Below is a systematic comparison:
Structural Analogues and Substitution Effects
Physicochemical and Pharmacokinetic Properties
- Polar Surface Area (TPSA) and LogP: The target compound’s TPSA is estimated at ~70 Ų (amino and carbonyl groups), comparable to MC-2 (56 Ų). Fluorine’s inductive effect may lower cLogP compared to bromine/iodine analogues, enhancing aqueous solubility . MC-2’s phenyl group increases cLogP (1.2 vs. ~0.5 for methyl), reducing solubility but improving membrane permeability .
Halogen Effects :
- Fluorine (van der Waals radius: 1.47 Å) minimizes steric hindrance compared to iodine (1.98 Å), favoring target engagement in sterically sensitive environments .
- Bromine in 5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one enables nucleophilic substitution, whereas fluorine’s strong C-F bond resists metabolic oxidation .
Biological Activity
4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one (CAS Number: 58381-10-5) is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and a methyl group attached to a dihydropyridinone ring. Its molecular formula is with a molecular weight of 142.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the context of cancer and infectious disease treatments.
Research indicates that the structural components of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one enhance its interaction with biological targets such as enzymes and receptors. The presence of the fluorine substituent is believed to improve bioavailability and metabolic stability, making it a promising candidate for drug development aimed at various therapeutic areas.
Pharmacological Properties
Studies have shown that compounds similar to 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one can modulate enzyme activity or receptor function. This modulation is critical for understanding biochemical pathways relevant to disease mechanisms. For instance, the compound's amino and fluorine groups significantly influence binding affinity and specificity towards various biological targets.
Case Studies and Research Findings
- Kinase Inhibition : A study screening a library of 3-aminopyridin-2-one derivatives against a panel of kinases identified several compounds with significant inhibitory effects on mitotic kinases like MPS1 and Aurora kinases, which are essential in cancer therapy . Although 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one was not directly tested in this study, its structural similarities suggest potential kinase inhibition activity.
- Antimicrobial Activity : Research into related compounds has demonstrated antibacterial properties against resistant strains of bacteria. For example, related halogenated pyrimidines have shown efficacy in inhibiting the growth of Streptococcus faecium, indicating that similar mechanisms may apply to 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one .
- Structural Analysis : X-ray crystallography studies have provided insights into the binding interactions of similar compounds with target proteins. These studies highlight key interactions that could be leveraged to enhance the activity and selectivity of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one against specific biological targets .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one | 95306-64-2 | Contains bromine instead of fluorine, affecting reactivity. |
| 3-Amino-5-fluoro-1-methylpyridin-4-one | 58381-10-5 | Different positioning of functional groups influences activity. |
| 4-Amino-5-chloro-1-methylpyridin-2(1H)-one | 2022-85-7 | Chlorine substituent alters biological interactions differently. |
These compounds illustrate how variations in halogen substitution can significantly influence biological properties and reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
